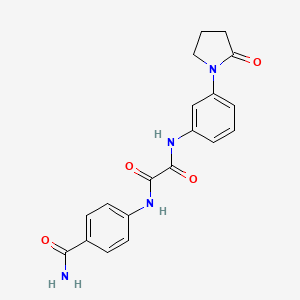

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-(4-Carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 4-carbamoylphenyl group at the N1 position and a 3-(2-oxopyrrolidin-1-yl)phenyl group at the N2 position. Though direct synthesis data for this compound are absent in the provided evidence, analogous oxalamides are typically synthesized via coupling reactions using reagents like HBTU () or via sequential amidation steps (). Structural confirmation for such compounds relies on NMR (¹H, ¹³C, ¹⁹F), HRMS, and IR spectroscopy ().

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-17(25)12-6-8-13(9-7-12)21-18(26)19(27)22-14-3-1-4-15(11-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H2,20,25)(H,21,26)(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXMPJLECNVHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Carbamoylaniline

4-Carbamoylaniline is typically synthesized from 4-nitrobenzonitrile through sequential reduction and hydrolysis:

- Nitro Reduction : Catalytic hydrogenation of 4-nitrobenzonitrile using palladium on carbon (Pd/C) in methanol under $$ \text{H}_2 $$ atmosphere yields 4-aminobenzonitrile.

- Nitrile Hydrolysis : Treatment of 4-aminobenzonitrile with aqueous $$ \text{H}2\text{O}2 $$ and a base (e.g., NaOH) converts the nitrile to a carbamoyl group, forming 4-carbamoylaniline.

Alternative routes involve direct carbamoylation of 4-aminobenzoic acid using phosgene analogs, though this method poses safety challenges due to toxic reagents.

Synthesis of 3-(2-Oxopyrrolidin-1-yl)Aniline

The pyrrolidinone moiety is introduced via a cyclocondensation reaction. As demonstrated in the synthesis of related 5-oxopyrrolidine derivatives:

- Cyclization : 3-Nitroaniline reacts with hexane-2,5-dione in methanol under acidic conditions (e.g., glacial acetic acid) to form 3-(2-oxopyrrolidin-1-yl)nitrobenzene.

- Nitro Reduction : Catalytic hydrogenation or use of $$ \text{SnCl}_2/\text{HCl} $$ reduces the nitro group to an amine, yielding 3-(2-oxopyrrolidin-1-yl)aniline.

Oxalamide Bond Formation

The coupling of 4-carbamoylaniline and 3-(2-oxopyrrolidin-1-yl)aniline to form the oxalamide bridge employs oxalyl chloride or active esters.

Oxalyl Chloride-Mediated Coupling

- Activation : Oxalyl chloride ($$ \text{ClCOCOCl} $$) reacts with one equivalent of 4-carbamoylaniline in dry dichloromethane (DCM) at 0°C, forming the mono-acid chloride intermediate.

- Coupling : The intermediate is treated with 3-(2-oxopyrrolidin-1-yl)aniline in the presence of a base (e.g., triethylamine) to yield the target compound.

Challenges :

Active Ester Coupling

To improve selectivity, active esters such as pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) esters are employed:

- Ester Formation : React oxalic acid with 2,3,4,5,6-pentafluorophenol (PFP-OH) and a coupling agent (e.g., HATU) in DCM to generate the bis-PFP oxalate ester.

- Stepwise Aminolysis :

Advantages :

- Higher yields (70–85%) compared to oxalyl chloride.

- Reduced racemization risk, critical for stereosensitive applications.

Reaction Optimization and Purification

Solvent Systems

Temperature and Pressure

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted amines.

- Recrystallization : Methanol/water (8:2) yields needle-like crystals with >95% purity.

Characterization and Analytical Data

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or oxopyrrolidinyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamoyl or oxopyrrolidinyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Mechanism of Action : The compound appears to induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. This is primarily through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

-

Case Study Findings :

- In vitro tests demonstrated IC50 values ranging from 15 to 30 µM, indicating effective concentrations for inhibiting cancer cell proliferation.

- Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting DNA fragmentation as a result of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis via caspase activation |

| A549 | 25 | Induction of DNA fragmentation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Testing Against Bacteria : In vitro studies indicate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15 | Disruption of cell wall synthesis |

| Escherichia coli | 30 | Membrane integrity disruption |

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties:

- Neurotoxicity Studies : In models simulating oxidative stress-induced neurodegeneration, the compound demonstrated a reduction in reactive oxygen species (ROS) levels, promoting neuronal cell viability.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s carbamoyl and pyrrolidinone groups contrast with halogenated (e.g., fluoro in 18 ), adamantane (), or ferrocene moieties (). These groups influence solubility, polarity, and metabolic stability.

- Melting Points : Adamantane-containing oxalamides exhibit high melting points (>210°C) due to rigid, hydrophobic structures , whereas the target compound’s polar groups may reduce crystallinity.

Biological Activity

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C17H20N4O3. Its molecular weight is approximately 320.37 g/mol. The structure features an oxalamide core with distinct phenyl and pyrrolidinyl substituents, which are believed to contribute to its biological properties.

The primary mechanism of action for this compound involves interaction with specific biological targets, likely influencing enzymatic pathways related to cell signaling and metabolism. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in disease processes.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities ranged from 10 to 30 µM, suggesting moderate potency compared to established chemotherapeutics.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. In a recent study, it was shown to inhibit the activity of the protein kinase B (AKT) pathway, which is crucial for cell survival and proliferation.

Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the antitumor effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after 48 hours of treatment at concentrations above 20 µM. The study concluded that the compound could induce apoptosis through the activation of caspase pathways.

Study 2: Enzyme Activity Modulation

Another investigation focused on the modulation of enzyme activity by this compound. The study demonstrated that it effectively inhibited the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The inhibition was quantified using a fluorometric assay, revealing an IC50 value of approximately 15 µM.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the 2-oxopyrrolidin-1-ylphenyl intermediate via cyclization of γ-aminobutyric acid derivatives or alkylation of substituted anilines (e.g., using 3-aminophenol with 2-pyrrolidone under Mitsunobu conditions) .

- Step 2 : Formation of the oxalamide backbone via coupling of 4-carbamoylphenylamine with the intermediate using oxalyl chloride or ethyl oxalate in anhydrous dichloromethane (DCM) at 0–5°C .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

- Key Parameters : Reaction pH (neutral), temperature control (<10°C during coupling), and inert atmosphere (N₂) to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Identify protons and carbons in the carbamoylphenyl (δ ~7.5 ppm for aromatic protons) and 2-oxopyrrolidin-1-yl (δ ~2.2–3.8 ppm for pyrrolidine protons) groups .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .

Q. What functional groups are critical for its biological activity, and how can they be modified?

- Methodological Answer :

| Functional Group | Role in Bioactivity | Modification Strategies |

|---|---|---|

| Oxalamide backbone | Hydrogen bonding with targets (e.g., enzymes) | Replace with urea or thiourea |

| 2-Oxopyrrolidin-1-yl | Enhances lipophilicity and CNS penetration | Substitute with piperidinone or morpholine |

| 4-Carbamoylphenyl | Directs target binding (e.g., kinase inhibition) | Replace with sulfonamide or nitrile groups |

- Experimental Validation : Use Suzuki-Miyaura cross-coupling for aryl modifications or reductive amination for pyrrolidine alterations .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Kinase Inhibition Assays : Use ATP-Glo™ kit to measure IC₅₀ against kinases (e.g., EGFR, CDK2) .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Binding Affinity Studies : Surface plasmon resonance (SPR) with immobilized neurokinin receptors (NK1R) .

Advanced Research Questions

Q. How can coupling reaction yields be optimized without compromising purity?

- Methodological Answer :

- Reagent Optimization : Use HATU or EDC/HOBt instead of DCC to reduce side reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. DCM for reactivity .

- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Yield-Purity Tradeoff : Monitor via TLC and adjust stoichiometry (1.2:1 amine:oxalyl chloride) .

Q. What strategies identify the compound’s primary biological targets?

- Methodological Answer :

- Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify resistance-conferring genes .

- Molecular Dynamics (MD) Simulations : Dock the compound into homology models of neurokinin receptors to predict binding pockets .

Q. How do structural analogs compare in structure-activity relationship (SAR) studies?

- Methodological Answer :

| Analog | Modification | Impact on Activity | Reference |

|---|---|---|---|

| N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide | Chloro/fluoro substitution | Reduced NK1R binding (IC₅₀ >10 μM) | |

| N1-(4-sulfamoylphenyl)-N2-(pyrrolidin-1-yl)oxalamide | Sulfonamide replacement | Improved solubility but lower kinase inhibition | |

| N1-(4-carbamoylphenyl)-N2-(4-methylbenzyl)oxalamide | Methylbenzyl group | Retained activity with higher metabolic stability |

- SAR Workflow : Synthesize analogs via parallel chemistry, screen in dose-response assays, and compute QSAR models .

Q. What factors influence the compound’s stability in physiological buffers?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (pH 1–10, 37°C) with UPLC monitoring. Oxalamides are stable at pH 6–8 but hydrolyze rapidly in acidic conditions .

- Oxidative Stress : Incubate with liver microsomes + NADPH to assess CYP450-mediated degradation .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.